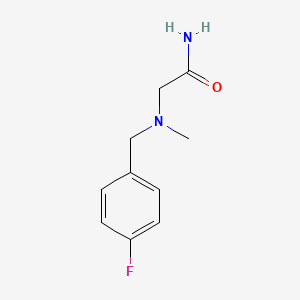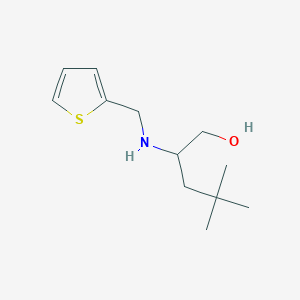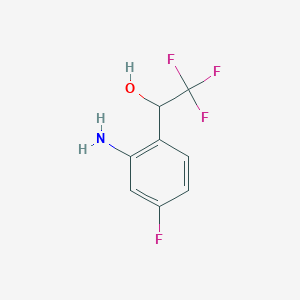
(4-i-Butyloxy-3-methylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-iso-butyloxy-3-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, making it easier to handle and use in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3-methylphenyl)zinc bromide typically involves the reaction of 4-iso-butyloxy-3-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-iso-butyloxy-3-methylphenyl bromide+Zn→(4-iso-butyloxy-3-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (4-iso-butyloxy-3-methylphenyl)zinc bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions, such as temperature and pressure.
化学反应分析
Types of Reactions
(4-iso-butyloxy-3-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the organozinc compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the organozinc reagent with another aryl halide.
科学研究应用
(4-iso-butyloxy-3-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and agrochemicals.
作用机制
The mechanism of action of (4-iso-butyloxy-3-methylphenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved are primarily the palladium catalyst and the aryl halide substrate.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
(4-methoxyphenyl)zinc bromide: A compound with a similar structure but different substituents, affecting its reactivity and applications.
(4-tert-butylphenyl)zinc bromide: Another related compound with different steric and electronic properties.
Uniqueness
(4-iso-butyloxy-3-methylphenyl)zinc bromide is unique due to the presence of the iso-butyloxy and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric hindrance and electronic effects that make this compound particularly useful in specific synthetic applications.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-7-5-4-6-10(11)3;;/h5-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PMQYMRBJFJKVAX-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C[C-]=C1)OCC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


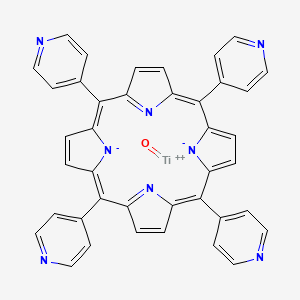

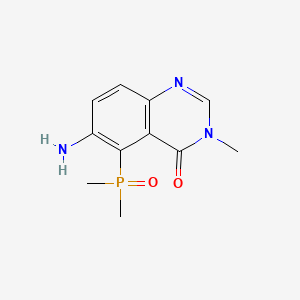
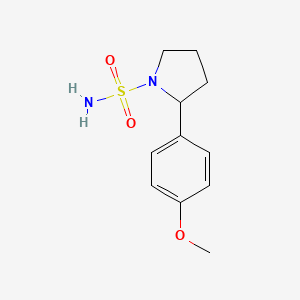
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
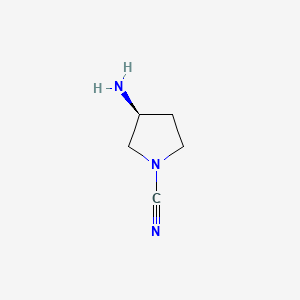
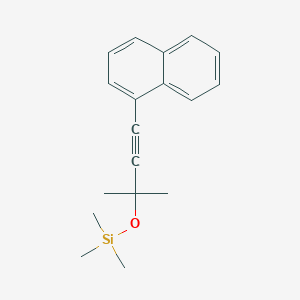
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
